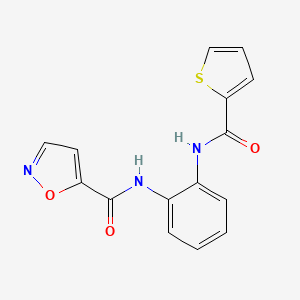

N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide” is a chemical compound. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves reactions of aldehydes with primary nitro compounds . For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature, which furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .Chemical Reactions Analysis

The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of thiophene and isoxazole derivatives in the development of new antimicrobial agents. For instance, the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides has shown potential antibacterial and antifungal activities against B. subtilis and A. niger, respectively, indicating the utility of these compounds in designing new antimicrobial drugs (D. Sowmya et al., 2018).

Cancer Research

Isoxazole derivatives, such as N-phenyl-5-carboxamidyl isoxazoles, have been investigated for their anticancer activity, particularly against colon cancer. One study found that a derivative, compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole), showed significant activity against colon 38 and CT-26 mouse colon tumor cells, suggesting its potential as a chemotherapeutic agent. The compound was noted for its ability to inhibit the phosphorylation of STAT3, indicating a possible mechanism of action (J. Shaw et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis and evaluation of thiophene and isoxazole derivatives have led to the discovery of compounds with varied biological activities. For example, the creation of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their subsequent testing for in vitro cytotoxicity have unveiled promising leads for anticancer drug development (A. Atta & E. Abdel‐Latif, 2021).

Enzyme Inhibition for Disease Treatment

Isoxazole derivatives have been shown to inhibit enzymes critical for disease progression. For instance, compounds related to isoxazole have demonstrated potent inhibitory effects on dihydroorotate dehydrogenase, an enzyme essential for pyrimidine synthesis, thereby offering a potential mechanism for treating diseases like rheumatoid arthritis and cancer (W. Knecht & M. Löffler, 1998).

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(12-7-8-16-21-12)17-10-4-1-2-5-11(10)18-15(20)13-6-3-9-22-13/h1-9H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCWHDQFSBZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=NO2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)